4-Bromo-2-fluoromandelic acid

Description

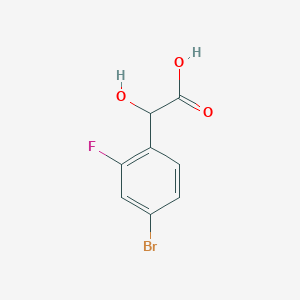

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMRTHHQYMFCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373670 | |

| Record name | 4-Bromo-2-fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-55-6 | |

| Record name | 4-Bromo-2-fluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 668970-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-fluoromandelic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoromandelic acid, a halogenated aromatic alpha-hydroxy acid of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical properties, plausible synthetic routes, and potential applications, particularly as a building block in drug discovery and development. Given the limited availability of published data on this specific molecule, this guide synthesizes information from supplier data, analogous chemical principles, and data on its key precursor, 4-Bromo-2-fluorobenzaldehyde.

Core Compound Identity and Properties

This compound is a derivative of mandelic acid, featuring both a bromine and a fluorine atom on the phenyl ring. This substitution pattern imparts unique electronic properties and provides multiple reactive sites for further chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules.

CAS Number: 668970-55-6[1][2][3][4]

Molecular Formula: C₈H₆BrFO₃[1][2][4]

Molecular Weight: 249.03 g/mol [4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited experimental data available in the public domain.

| Property | Value | Source |

| Appearance | Solid (form not specified) | Supplier Data |

| Purity | ≥ 99% (typical) | Supplier Data |

| Boiling Point | 383.9 ± 37.0 °C (Predicted) | Supplier Data |

| Density | 1.837 ± 0.06 g/cm³ (Predicted) | Supplier Data |

| pKa | 3.03 ± 0.10 (Predicted) | Supplier Data |

Synthesis of this compound: A Plausible Pathway

Step 1: Synthesis of the Precursor, 4-Bromo-2-fluorobenzaldehyde (CAS: 57848-46-1)

The necessary precursor, 4-Bromo-2-fluorobenzaldehyde, is a commercially available compound.[5][6] It is typically synthesized through the bromination of 2-fluorobenzaldehyde or formylation of 1-bromo-3-fluorobenzene. It appears as a light yellow to beige crystalline solid with a melting point of 58-62 °C.[5]

Step 2: Proposed Synthesis of this compound

The conversion of 4-Bromo-2-fluorobenzaldehyde to this compound can be achieved via the formation of a cyanohydrin intermediate, which is then hydrolyzed.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of mandelic acids from benzaldehydes.[7][8]

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for purification of the intermediate)

-

Diethyl ether or other suitable organic solvent

-

Deionized water

-

Ice

Procedure:

Part A: Formation of 4-Bromo-2-fluoromandelonitrile

-

In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

-

In a separate flask, create a mixture of 4-Bromo-2-fluorobenzaldehyde and a saturated solution of sodium bisulfite. Stir vigorously to form the bisulfite addition product.[8]

-

Slowly add the sodium cyanide solution to the aldehyde/bisulfite mixture with continuous stirring and cooling in an ice bath. The reaction is exothermic.

-

After the addition is complete, continue stirring for a set period to ensure the reaction goes to completion. The formation of an oily layer of the mandelonitrile intermediate should be observed.

-

Separate the organic layer (the crude mandelonitrile) using a separatory funnel. The aqueous layer can be extracted with a small amount of an organic solvent like diethyl ether to maximize the yield of the intermediate.

Part B: Hydrolysis to this compound

-

Caution: This step should be performed in a highly efficient fume hood as it may release hydrogen cyanide gas.

-

Combine the crude 4-Bromo-2-fluoromandelonitrile with concentrated hydrochloric acid.[7]

-

Heat the mixture under reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture. The product may precipitate out of the solution.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Applications in Drug Discovery and Development

While specific drug candidates directly incorporating this compound are not widely reported in publicly available literature, its structural motifs suggest significant potential as a key intermediate in medicinal chemistry. The applications of its precursor, 4-Bromo-2-fluorobenzaldehyde, in the synthesis of bioactive molecules provide strong evidence for the potential utility of the corresponding mandelic acid.

The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule. The alpha-hydroxy acid moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets.

Although no patents directly citing the use of this compound were identified in the search, a patent for the synthesis of 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid highlights the utility of similarly substituted phenylacetic acid derivatives in medicinal chemistry.[9]

Safety and Handling

Given the limited specific safety data for this compound, it is prudent to handle it with the care afforded to other irritant and potentially harmful laboratory chemicals. The safety information for its precursor, 4-Bromo-2-fluorobenzaldehyde, provides a useful reference.

Hazard Identification:

-

This compound:

-

Pictograms: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

4-Bromo-2-fluorobenzaldehyde (Precursor):

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

This compound is a valuable, yet under-documented, chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its trifunctional nature (bromo, fluoro, and alpha-hydroxy acid moieties) offers a versatile platform for the construction of complex and potentially bioactive molecules. While a lack of extensive published research necessitates a cautious and predictive approach to its properties and synthesis, the established chemistry of its precursors and related compounds provides a solid foundation for its use in research and development. As the demand for novel chemical entities in the pharmaceutical and materials science sectors grows, it is likely that the utility of specialized building blocks like this compound will become more widely recognized and documented.

References

- 1. This compound [oakwoodchemical.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 668970-55-6 | TBB97055 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. capotchem.com [capotchem.com]

- 12. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

physicochemical properties of 4-Bromo-2-fluoromandelic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoromandelic Acid

Executive Summary

This compound (CAS No. 668970-55-6) is a highly functionalized chiral building block of significant interest to the pharmaceutical and materials science sectors.[1][2][3] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, coupled with the α-hydroxy carboxylic acid moiety, offers a versatile platform for synthetic transformations. The strategic placement of these halogens can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions, making it a valuable precursor for novel therapeutic agents and advanced materials.[4] This guide provides a comprehensive analysis of the core , outlines robust protocols for their experimental determination, and discusses the implications of these properties for its application in drug discovery and development.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the foundation for all subsequent scientific investigation. The key identifiers and structural features are summarized below.

Compound Identification

| Identifier | Value | Source |

| Compound Name | This compound | [5] |

| CAS Number | 668970-55-6 | [2][5] |

| Molecular Formula | C₈H₆BrFO₃ | [2] |

| Molecular Weight | 249.04 g/mol | [2] |

| InChI Key | FAMRTHHQYMFCBD-UHFFFAOYNA-N | [5] |

| Physical Form | Solid | [5] |

| Purity (Typical) | ≥99.0% | [5] |

Structural Features

This compound is a derivative of mandelic acid characterized by:

-

A Chiral Center: The α-carbon, bonded to the hydroxyl and carboxyl groups, is a stereocenter. This allows for the existence of (R)- and (S)-enantiomers, which is critically important in drug development where stereoisomers often exhibit different pharmacological and toxicological profiles.

-

An Aromatic Ring: The phenyl group is substituted with two halogen atoms.

-

Halogen Substituents:

-

A fluorine atom at the C2 (ortho) position. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and hydroxyl groups through inductive effects and alter the molecule's binding properties.

-

A bromine atom at the C4 (para) position. The bromine atom serves as a key synthetic handle, acting as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Heck), enabling further molecular elaboration.[1]

-

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior, from reaction kinetics to physiological absorption and distribution.

| Property | Value / Expected Range | Significance in Drug Development |

| Melting Point (°C) | Data not available; requires experimental determination. Expected to be a high-melting solid based on related structures.[6][7] | Defines solid-state stability, purity, and is critical for formulation and processing. |

| Boiling Point (°C) | Not applicable; likely to decompose upon heating before boiling.[8] | High polarity and thermal lability preclude standard boiling point determination. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO).[6] | Governs choice of reaction solvents, purification methods, and is a key factor in bioavailability. |

| Acidity Constant (pKa) | Data not available; requires experimental determination. Estimated to be ~3-4. | Influences solubility at different pH values (e.g., in the gastrointestinal tract) and receptor binding interactions. |

Experimental Determination of Key Properties

For researchers handling this compound, direct experimental verification of its properties is essential. The following sections provide standardized, field-proven protocols.

Melting Point Determination (Capillary Method)

Causality: The melting point is a measure of the energy required to overcome crystal lattice forces. A sharp, defined melting range is a primary indicator of high purity. This protocol is a standard pharmacopeial method for its simplicity and accuracy.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Gently crush the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Pack the sample into the sealed end of the tube by tapping or dropping it through a long glass tube. A packed column of 2-3 mm is ideal.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). .

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (<2°C).

Solubility Profile (Shake-Flask Method)

Causality: This method, based on OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound in a given solvent. It ensures that a true equilibrium is reached between the solid and dissolved states, providing a thermodynamically stable value crucial for formulation and biopharmaceutical classification.

Methodology:

-

System Preparation: To a series of vials, add a known volume (e.g., 10 mL) of the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

-

Sample Addition: Add an excess amount of this compound to each vial. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A preliminary study should confirm that equilibrium is reached within this timeframe.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Report the solubility in units of mg/mL or mol/L for each solvent at the specified temperature.

Acidity Constant (pKa) by Potentiometric Titration

Causality: The pKa is the pH at which a compound's ionizable group is 50% protonated and 50% deprotonated. For a carboxylic acid, this value dictates its charge state, which in turn affects its solubility, permeability, and interactions with biological targets. Potentiometric titration is a direct and reliable method for measuring this fundamental property.

Methodology:

-

Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system, typically a co-solvent like methanol/water to ensure solubility throughout the titration.

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution's pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a burette. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point—the pH at which half of the volume of titrant required to reach the equivalence point (the point of steepest inflection) has been added.

-

Reporting: Report the determined pKa value, specifying the temperature and solvent system used.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and is the primary tool for quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the α-proton (methine), the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be complex due to splitting from each other and from the ¹⁹F nucleus.

-

¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the α-carbon, and the six aromatic carbons.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, though long-range couplings may be observed. This technique is highly sensitive and useful for purity assessment in fluorinated compounds.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1750 cm⁻¹), the C-O stretch, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate.

-

Hazard Identification: this compound is classified with the following hazards:

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

Handling: Avoid breathing dust.[2] Minimize dust generation and accumulation.[10] Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [oakwoodchemical.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 4-Bromo-2-fluorobenzoic acid 97 112704-79-7 [sigmaaldrich.com]

- 8. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoromandelic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 4-Bromo-2-fluoromandelic Acid: A Molecule of Interest

This compound is a halogenated derivative of mandelic acid, a molecule of significant interest in the pharmaceutical industry. Mandelic acid and its derivatives are utilized as chiral resolving agents, key intermediates in the synthesis of active pharmaceutical ingredients (APIs), and possess inherent therapeutic properties, such as antibacterial activity.[1][2] The introduction of bromo and fluoro substituents onto the phenyl ring of mandelic acid can significantly alter its physicochemical properties, including lipophilicity, electronic distribution, and crystal packing, which in turn profoundly impacts its solubility in various media.

A thorough understanding of the solubility of this compound is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing effective drug delivery systems and ensuring bioavailability.

-

Analytical Method Development: Preparing solutions for techniques such as HPLC and NMR.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] For this compound, the key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate salt in the presence of a base, significantly increasing aqueous solubility.

-

The α-Hydroxy Group (-OH): This is another polar, hydrogen-bonding group that contributes to solubility in protic solvents.

-

The Phenyl Ring: A nonpolar, hydrophobic moiety.

-

The Bromo and Fluoro Substituents: These halogens increase the molecular weight and introduce polarity. The highly electronegative fluorine atom can participate in hydrogen bonding.

The overall solubility of this compound in a given organic solvent will be a balance between these competing factors.

Solvent Polarity and Hydrogen Bonding

The polarity of the solvent is a primary determinant of solubility. Polar solvents will more effectively solvate the polar carboxylic acid and hydroxyl groups of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute's functional groups and generally higher solubility. For instance, the parent compound, mandelic acid, is known to be soluble in ethanol and methanol.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have polar bonds but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors. They are still effective at solvating polar molecules. R-(–)-Mandelic acid exhibits good solubility in DMSO and DMF, at approximately 20 mg/mL and 30 mg/mL, respectively.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces and are poor solvents for polar molecules like this compound.

The Impact of Halogenation

The presence of bromine and fluorine on the phenyl ring has a multifaceted effect. While increasing the overall polarity of the molecule compared to mandelic acid, the bulky bromine atom can also influence crystal lattice energy. Higher crystal lattice energy will require more energy to overcome, potentially reducing solubility. The position of the substituents also plays a role in the molecule's overall dipole moment and its ability to pack in a crystal lattice.[6]

Experimental Determination of Solubility

Given the lack of specific published data, experimental determination is crucial. The following section outlines a robust, step-by-step protocol for assessing the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

Shake-Flask Method Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation can be used to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent transfer of any solid particles. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

Figure 1: Workflow for the experimental determination of solubility using the shake-flask method.

Predicted Solubility Profile and Data from Analogous Compounds

While awaiting experimental data for this compound, we can infer its likely solubility behavior from structurally similar compounds.

| Compound | Solvent | Solubility (approx. mg/mL) | Reference |

| R-(–)-Mandelic acid | Ethanol | ~30 | [5] |

| R-(–)-Mandelic acid | DMSO | ~20 | [5] |

| R-(–)-Mandelic acid | DMF | ~30 | [5] |

| Mandelic Acid | Water | Slightly Soluble | [4] |

| 4-Bromomandelic acid | Hot Benzene | Soluble | [8] |

| 4-Bromomandelic acid | Hot Chloroform | Soluble | [8] |

| 4-Bromo-2-fluorobenzoic acid | Methanol | Soluble | [9] |

Based on this data and the theoretical principles discussed, the following solubility profile for this compound can be anticipated:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low to Insoluble: Expected in nonpolar solvents like toluene and hexane.

The presence of the halogen atoms may slightly decrease solubility in highly polar solvents compared to the parent mandelic acid, due to the increased hydrophobic surface area of the phenyl ring.

References

- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chembk.com [chembk.com]

- 9. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-fluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoromandelic acid is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both bromine and fluorine atoms on the aromatic ring, makes it a versatile building block for creating complex molecules with potential therapeutic applications. The bromine atom can serve as a handle for various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides an in-depth exploration of a reliable synthetic route to this compound, starting from the commercially available 4-bromo-2-fluorobenzaldehyde. It details the reaction mechanism, offers a step-by-step experimental protocol, and outlines the comprehensive characterization of the final product using modern analytical techniques.

Introduction: Strategic Importance in Synthesis

Halogenated aromatic compounds are of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. This compound (CAS 668970-55-6) is a particularly useful building block due to its trifunctional nature: a carboxylic acid, a benzylic alcohol, and a substituted aromatic ring.[1][2][3] The carboxylic acid and alcohol moieties provide points for esterification, amidation, and other derivatizations, while the bromo and fluoro substituents on the phenyl ring offer opportunities for further molecular elaboration. For instance, the bromine atom can be readily displaced or used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.[4] The presence of the fluorine atom can significantly influence the physicochemical properties of the parent molecule, often leading to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability.

This guide focuses on a common and efficient two-step synthesis of this compound from 4-bromo-2-fluorobenzaldehyde.[5] The synthesis involves a cyanohydrin formation followed by acidic hydrolysis of the nitrile.

Synthetic Strategy and Reaction Mechanism

The synthesis of this compound from 4-bromo-2-fluorobenzaldehyde is a classic example of a two-step transformation that proceeds through a cyanohydrin intermediate.

Step 1: Cyanohydrin Formation

The first step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This reaction is typically carried out using a source of cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN).[6] The reaction is generally performed in an aqueous or mixed aqueous/organic solvent system and is often catalyzed by a weak acid to generate hydrocyanic acid (HCN) in situ, which is the active nucleophile. The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the cyanohydrin, 2-(4-bromo-2-fluorophenyl)-2-hydroxyacetonitrile.[7][8][9]

Step 2: Hydrolysis of the Nitrile

The second step is the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid. This transformation is typically achieved by heating the cyanohydrin in the presence of a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The hydrolysis proceeds through a series of steps, including the protonation of the nitrile nitrogen, nucleophilic attack by water, and subsequent tautomerization and further hydrolysis to ultimately yield the carboxylic acid and ammonium salt as a byproduct.

The overall synthetic transformation can be visualized with the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | 203.01 | 10.0 g |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 2.88 g |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |

| Water (deionized) | 7732-18-5 | 18.02 | 50 mL |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL |

| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 10 g |

Step 1: Synthesis of 2-(4-Bromo-2-fluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (49.2 mmol) of 4-bromo-2-fluorobenzaldehyde in 50 mL of dichloromethane.

-

In a separate beaker, dissolve 2.88 g (58.8 mmol) of sodium cyanide in 50 mL of deionized water.

-

Cool the dichloromethane solution of the aldehyde to 0-5 °C using an ice-water bath.

-

Slowly add the aqueous sodium cyanide solution to the cooled aldehyde solution over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude cyanohydrin as a pale yellow oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Transfer the crude cyanohydrin from the previous step into a 250 mL round-bottom flask.

-

Add 50 mL of concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours.

-

Monitor the reaction by TLC until the cyanohydrin intermediate is no longer detectable.

-

Cool the reaction mixture to room temperature and then further cool in an ice-water bath.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Dry the purified product in a vacuum oven at 50 °C overnight.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₆BrFO₃ |

| Molecular Weight | 249.04 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 668970-55-6 |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the acidic proton of the carboxylic acid. The aromatic region will display a complex splitting pattern due to the bromine and fluorine substituents. The methine proton will appear as a singlet or a doublet, and its chemical shift will be indicative of the adjacent hydroxyl group. The carboxylic acid proton will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift (typically >170 ppm). The carbon bearing the hydroxyl group will be in the range of 70-80 ppm. The aromatic carbons will show characteristic shifts and C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be present around 1700-1750 cm⁻¹. An O-H stretch from the alcohol will be seen around 3200-3600 cm⁻¹. C-Br and C-F stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Conclusion

This technical guide has provided a comprehensive overview of a reliable and efficient method for the synthesis of this compound. The two-step procedure, involving cyanohydrin formation followed by acid hydrolysis, is a well-established route for the preparation of α-hydroxymandelic acids. The detailed experimental protocol and characterization data will be a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery. The strategic importance of this compound as a versatile building block ensures its continued relevance in the development of novel chemical entities.

References

- 1. This compound [oakwoodchemical.com]

- 2. 668970-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 2-Bromobenzaldehyde cyanohydrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromobenzaldehyde cyanohydrin | C8H6BrNO | CID 88028167 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 4-Bromo-2-fluoromandelic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the prospective biological activities of 4-bromo-2-fluoromandelic acid and its derivatives. While direct experimental data on this specific class of compounds is emerging, this document synthesizes information from structurally related molecules, including mandelic acid analogs, brominated aromatics, and fluorinated compounds, to project potential therapeutic applications. We delve into the rationale behind investigating their anticancer, antimicrobial, and anti-inflammatory properties. Detailed, field-proven protocols for in vitro evaluation are provided to empower researchers in drug discovery and development to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists initiating research into this promising, yet underexplored, chemical space.

Introduction: The Therapeutic Potential of Substituted Mandelic Acids

Mandelic acid, an alpha-hydroxy acid, and its derivatives have long been recognized for their therapeutic properties, particularly in dermatology and as precursors in pharmaceutical synthesis.[1] The introduction of halogen substituents, such as bromine and fluorine, onto the aromatic ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability. These modifications are a cornerstone of modern medicinal chemistry, often leading to enhanced biological activity and novel mechanisms of action.

The this compound scaffold presents a unique combination of substituents. The bromine atom at the para position can increase lipophilicity, potentially enhancing membrane permeability, and can also participate in halogen bonding, a significant interaction in drug-receptor binding.[2] The fluorine atom at the ortho position is a bioisostere for a hydrogen atom but possesses high electronegativity, which can alter the acidity of the carboxylic acid and hydroxyl groups, influencing binding interactions and metabolic pathways. This guide explores the synergistic potential of these features in conferring anticancer, antimicrobial, and anti-inflammatory activities to derivatives of this compound.

Projected Biological Activities and Mechanistic Insights

Based on the known bioactivities of analogous compounds, we can hypothesize several promising therapeutic avenues for this compound derivatives.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of halogenated organic compounds against various cancer cell lines.[3][4] The presence of a bromine atom, in particular, has been associated with potent anticancer activity in several classes of compounds.[3] Derivatives of this compound, such as esters and amides, could exert anticancer effects through several potential mechanisms:

-

Induction of Apoptosis: Halogenated compounds can induce programmed cell death in cancer cells by activating intrinsic or extrinsic apoptotic pathways.[2] This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.

-

Cell Cycle Arrest: These derivatives may interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell proliferation.

-

Inhibition of Key Oncogenic Pathways: The specific substitution pattern may allow for targeted inhibition of signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt or MAPK pathways.

Antimicrobial Activity

Mandelic acid itself is known for its antimicrobial properties.[5][6] The incorporation of bromine and fluorine can further enhance this activity. The lipophilicity conferred by the bromine atom may facilitate penetration through the microbial cell wall and membrane.[5] Potential mechanisms of antimicrobial action include:

-

Disruption of Cell Membrane Integrity: The compounds may interfere with the structure and function of the microbial cell membrane, leading to leakage of intracellular components and cell death.

-

Inhibition of Essential Enzymes: They could act as inhibitors of key microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

Inhibition of Biofilm Formation: Many chronic infections are associated with biofilm formation. These derivatives may prevent the formation of these protective microbial communities.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many possess halogenated aromatic moieties.[8] this compound derivatives could exhibit anti-inflammatory effects by:

-

Inhibition of Pro-inflammatory Enzymes: A primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[8][9]

-

Modulation of Inflammatory Signaling Pathways: These compounds might suppress the activation of pro-inflammatory transcription factors like NF-κB, which regulates the expression of numerous inflammatory genes.[7]

-

Stabilization of Lysosomal Membranes: By stabilizing lysosomal membranes, they can prevent the release of lytic enzymes that contribute to tissue damage and inflammation.[10][11]

Experimental Protocols for In Vitro Evaluation

To validate the hypothesized biological activities, a systematic in vitro screening approach is essential. The following are detailed, standardized protocols that can be adapted for the evaluation of novel this compound derivatives.

Synthesis of this compound Derivatives (Esters and Amides)

The synthesis of ester and amide derivatives from the parent carboxylic acid is a fundamental step to explore structure-activity relationships.

3.1.1. General Procedure for Ester Synthesis (Acid-Catalyzed Esterification)

-

Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used as solvent and reactant).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

3.1.2. General Procedure for Amide Synthesis [12][13]

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with the organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude amide by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay[14][15]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[15]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | Derivative 1 | 48 | Value |

| A549 | Derivative 1 | 48 | Value |

| MCF-7 | Derivative 2 | 48 | Value |

| A549 | Derivative 2 | 48 | Value |

| MCF-7 | Doxorubicin | 48 | Value |

| A549 | Doxorubicin | 48 | Value |

Table 1: Hypothetical cytotoxicity data for this compound derivatives.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination[16]

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[16]

Protocol:

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

| Microbial Strain | Compound | MIC (µg/mL) |

| S. aureus | Derivative 1 | Value |

| E. coli | Derivative 1 | Value |

| S. aureus | Derivative 2 | Value |

| E. coli | Derivative 2 | Value |

| S. aureus | Ciprofloxacin | Value |

| E. coli | Ciprofloxacin | Value |

Table 2: Hypothetical MIC values for this compound derivatives.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay[17][18]

This assay evaluates the ability of a compound to inhibit protein denaturation, a process implicated in inflammation.[17]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 5% aqueous bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.3).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[17]

-

Cooling and Measurement: After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac should be used as a positive control.[18]

Data Presentation:

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |

| Derivative 1 | 100 | Value |

| 200 | Value | |

| 400 | Value | |

| Derivative 2 | 100 | Value |

| 200 | Value | |

| 400 | Value | |

| Diclofenac | 100 | Value |

Table 3: Hypothetical anti-inflammatory activity of this compound derivatives.

Visualization of Experimental Workflows and Signaling Pathways

Visual representations are crucial for understanding complex experimental processes and biological mechanisms.

Caption: General workflow for synthesis and biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory properties of a proprietary bromelain extract (Bromeyal™) after in vitro simulated gastrointestinal digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

- 13. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pdb.apec.org [pdb.apec.org]

- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 18. ijcrt.org [ijcrt.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Bromo-2-fluoromandelic Acid

Introduction: The Significance of 4-Bromo-2-fluoromandelic Acid

This compound is a valuable substituted mandelic acid derivative. Its structural complexity, featuring bromine and fluorine atoms on the phenyl ring, makes it a highly sought-after building block in medicinal chemistry and materials science. These halogen substituents provide specific steric and electronic properties and offer reactive handles for further chemical modification. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs, where its unique structure can lead to enhanced efficacy and optimized pharmacokinetic profiles.[1]

This application note provides a detailed, reliable, and field-tested protocol for the synthesis of this compound starting from the readily available precursor, 4-bromo-2-fluorobenzaldehyde. The guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent in the process.

Reaction Principle and Mechanistic Insight

The transformation of 4-bromo-2-fluorobenzaldehyde into this compound is a classic two-step process, often conducted in a single pot. The synthesis hinges on two fundamental organic reactions: nucleophilic addition to a carbonyl and the hydrolysis of a nitrile.

Step A: Nucleophilic Addition and Cyanohydrin Formation The synthesis begins with the nucleophilic addition of a cyanide ion (:C≡N⁻) to the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde.[2][3] The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. While the aromatic ring can slightly decrease this reactivity through resonance, the presence of the electronegative fluorine atom at the ortho position enhances the carbon's positive character, making it susceptible to nucleophilic attack.[4][5] This attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the corresponding cyanohydrin, 4-bromo-2-fluoro-α-hydroxyphenylacetonitrile.[3]

Step B: Nitrile Hydrolysis The second stage involves the acid-catalyzed hydrolysis of the nitrile group (-C≡N) of the cyanohydrin intermediate. Under strong acidic conditions and heat, the nitrile is converted into a carboxylic acid (-COOH).[6][7] This completes the synthesis, yielding the final product, this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the overall workflow from the starting material to the final product.

Caption: High-level workflow for the synthesis of this compound.

Materials and Safety

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Wt. | Key Properties |

| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | 203.01 g/mol | Light yellow solid, air-sensitive, irritant.[1][8] |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | White solid, highly toxic, fatal if swallowed. |

| Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 g/mol | Corrosive liquid, causes severe burns. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Flammable liquid, solvent for extraction. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 g/mol | Drying agent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | Reaction and wash solvent. |

Critical Safety Precautions

This procedure involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

Cyanide Hazard: Sodium cyanide is a potent, fast-acting poison. It is fatal if inhaled, swallowed, or absorbed through the skin. All handling of solid NaCN and its solutions must be performed in a certified chemical fume hood.

-

Hydrogen Cyanide (HCN) Gas: CRITICAL DANGER. The addition of acid to cyanide salts liberates highly toxic and flammable hydrogen cyanide gas. The hydrolysis step must be performed in a well-ventilated and efficient fume hood with extreme caution. Ensure a cyanide antidote kit is available and personnel are trained in its use.

-

Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile).[9][10][11]

-

Waste Disposal: All cyanide-containing waste must be quenched with sodium hypochlorite (bleach) solution before disposal according to institutional hazardous waste protocols.

Detailed Experimental Protocol

This protocol describes a one-pot procedure for the synthesis on a 10 mmol scale.

Step 1: Formation of the Cyanohydrin Intermediate

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).

-

Dissolution: Add 20 mL of ethanol to the flask and stir until the aldehyde is fully dissolved. Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (0.54 g, 11.0 mmol, 1.1 eq) in 10 mL of deionized water.

-

Nucleophilic Addition: Using a dropping funnel, add the aqueous sodium cyanide solution dropwise to the cooled, stirring aldehyde solution over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete formation of the cyanohydrin. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis to this compound

-

Acidification (CRITICAL STEP): Place the reaction flask back into an ice-water bath. Inside a certified chemical fume hood , slowly and carefully add 20 mL of concentrated hydrochloric acid (37%) to the reaction mixture. The addition is exothermic and will generate some HCN gas.

-

Reflux: Once the acid has been added, equip the flask with a reflux condenser. Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Hydrolysis Reaction: Maintain the reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC until the cyanohydrin intermediate is no longer visible.

Step 3: Product Work-up and Purification

-

Cooling & Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the acidic aqueous solution to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution) to remove residual acid and inorganic salts.

-

Drying: Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: The crude solid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water or a water/isopropanol mixture, followed by slow cooling to induce crystallization.[6][12] Filter the purified crystals and dry them under vacuum.

Data Presentation

Quantitative Summary

| Parameter | Value | Notes |

| Starting Material | 2.03 g (10.0 mmol) | 4-Bromo-2-fluorobenzaldehyde |

| NaCN | 0.54 g (11.0 mmol) | 1.1 molar equivalents |

| Conc. HCl | 20 mL | Used for hydrolysis |

| Reaction Time | 6-9 hours total | 2-3h for cyanohydrin, 4-6h for hydrolysis |

| Reaction Temperature | 0-10 °C then Reflux | Controlled addition, then heating |

| Expected Yield | 70-85% | ~1.74 - 2.12 g |

| Product Appearance | White to off-white solid | After purification |

| Molecular Formula | C₈H₆BrFO₃ | [13] |

| Molecular Weight | 249.04 g/mol | [13] |

Mechanism Visualization

Caption: Key mechanistic steps in the synthesis.

Conclusion

This application note details a robust and reproducible method for the synthesis of this compound. The procedure leverages a classical cyanohydrin formation followed by acid-catalyzed hydrolysis. While the chemistry is straightforward, the protocol demands rigorous adherence to safety measures, particularly concerning the handling of sodium cyanide and the controlled acidification step. Successful execution of this protocol will provide researchers with a reliable supply of this important synthetic intermediate for applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]

- 13. This compound [oakwoodchemical.com]

Application Notes and Protocols for Chiral Resolution Using 4-Bromo-2-fluoromandelic Acid

For Research Use Only. Not for use in diagnostic procedures.[1]

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[2] Consequently, regulatory bodies and the scientific community place a high premium on the development of enantiomerically pure compounds.

While asymmetric synthesis offers an elegant route to single enantiomers, classical chiral resolution via the formation of diastereomeric salts remains a robust, scalable, and widely employed strategy in both laboratory and industrial settings.[3][4] This method relies on a chiral resolving agent to interact with a racemic mixture, forming a pair of diastereomeric salts with distinct physicochemical properties, most notably, differential solubility in a given solvent system. This solubility difference allows for the separation of the diastereomers through fractional crystallization.

This application note provides a detailed guide to the use of 4-Bromo-2-fluoromandelic acid as a chiral resolving agent, particularly for the resolution of racemic amines. We will delve into the mechanistic underpinnings of its resolving power, offer a comprehensive, step-by-step protocol for its application, and provide insights into the optimization and troubleshooting of the resolution process.

Physicochemical Properties of this compound

This compound is a halogenated derivative of mandelic acid, a well-established class of resolving agents.[5][6] The presence of the bromine and fluorine atoms on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its acidity and its interactions with other chiral molecules, which can enhance its resolving efficiency for specific substrates.

| Property | Value | Source |

| CAS Number | 668970-55-6 | [7][8] |

| Molecular Formula | C₈H₆BrFO₃ | [7] |

| Molecular Weight | 249.04 g/mol | [7] |

| Appearance | Solid | [1] |

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind the use of this compound as a resolving agent lies in its ability to form diastereomeric salts with chiral bases, such as amines. When the acidic resolving agent ((R)- or (S)-4-bromo-2-fluoromandelic acid) is reacted with a racemic amine ((R/S)-amine), two diastereomeric salts are formed: ((R)-acid•(R)-amine) and ((R)-acid•(S)-amine).

These diastereomers, unlike the original enantiomers, have different physical properties, including melting points, boiling points, and, most importantly for this application, solubilities.[3] By carefully selecting a solvent in which the two diastereomeric salts exhibit a significant solubility difference, one salt will preferentially crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequently, the resolved amine enantiomer can be liberated from the diastereomeric salt by treatment with a base, and the resolving agent can be recovered and potentially recycled.

Experimental Protocols

The following protocols are provided as a general guideline for the chiral resolution of a racemic amine using this compound. It is crucial to note that the optimal conditions, including solvent, temperature, and stoichiometry, are substrate-dependent and will likely require some optimization. This protocol is adapted from established procedures for similar halogenated mandelic acids.[9]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This compound and its derivatives should be handled with care. While specific toxicity data for this compound is limited, related compounds like 4-bromo-2-fluorobenzoic acid are known to cause skin, eye, and respiratory irritation.[10] Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Materials and Reagents

-

Racemic amine to be resolved

-

(R)- or (S)-4-Bromo-2-fluoromandelic acid (depending on the desired enantiomer of the amine)

-

Screening solvents (e.g., acetonitrile, methanol, ethanol, isopropanol, ethyl acetate, toluene)

-

Aqueous acid solution (e.g., 1 M HCl)

-

Aqueous base solution (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Filter paper

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Crystallization dish

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Instrumentation for analysis (e.g., polarimeter, chiral HPLC or GC)

Protocol 1: Diastereomeric Salt Crystallization

This protocol outlines the formation and separation of the diastereomeric salts.

-

Dissolution: In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and may require screening (see Section on Optimization). A good starting point is a solvent in which the amine is readily soluble.

-

Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent. The stoichiometry of the resolving agent can influence the efficiency of the resolution and should be optimized.

-

Salt Formation and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Observe for the formation of a precipitate. The mixture may need to be heated to ensure complete dissolution of both components and the initially formed salts. Once a clear solution is obtained, allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. For some systems, seeding with a small crystal of the desired diastereomeric salt can promote crystallization.

-

Isolation of the Diastereomeric Salt: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the isolated crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Enantiomerically Enriched Amine

This protocol describes the recovery of the resolved amine from the isolated diastereomeric salt.

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water or a mixture of water and an organic solvent.

-

Basification: Add an aqueous base solution (e.g., 1 M NaOH) dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the acidic resolving agent and liberate the free amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Protocol 3: Analysis of Enantiomeric Purity

The enantiomeric purity of the resolved amine should be determined using an appropriate analytical technique.

-

Polarimetry: Dissolve a known concentration of the resolved amine in a suitable solvent and measure the optical rotation using a polarimeter. Compare the measured specific rotation to the literature value for the pure enantiomer to calculate the optical purity.

-

Chiral Chromatography (HPLC or GC): This is the most accurate method for determining enantiomeric excess (e.e.). Develop a chiral HPLC or GC method that can separate the two enantiomers of the amine. Analyze the resolved amine and calculate the e.e. by comparing the peak areas of the two enantiomers. Derivatization with a chiral derivatizing agent may be necessary for some amines to achieve separation on a non-chiral column.

Optimization and Troubleshooting

The success of a chiral resolution is highly dependent on the experimental conditions. The following parameters are key areas for optimization:

-

Solvent Selection: The choice of solvent is the most critical factor. An ideal solvent will exhibit a large solubility difference between the two diastereomeric salts. A screening of various solvents with different polarities is recommended.

-

Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic compound can significantly impact the yield and enantiomeric purity of the product. Typically, a ratio of 0.5 to 1.0 equivalent of the resolving agent is used.

-

Temperature Profile: The temperature at which the crystallization is carried out affects the solubility of the diastereomeric salts and the kinetics of crystallization. A slow cooling profile generally leads to higher purity crystals.

-

Recrystallization: The enantiomeric purity of the isolated diastereomeric salt can often be improved by one or more recrystallizations from a suitable solvent.

Troubleshooting Common Issues:

-

No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the desired product can also be effective. Alternatively, try a different solvent or a solvent mixture.

-

Oily Precipitate: The formation of an oil instead of a crystalline solid indicates that the diastereomeric salt is "oiling out" of the solution. This can sometimes be rectified by using a more dilute solution, a different solvent, or by changing the cooling rate.

-

Low Enantiomeric Purity: If the enantiomeric excess of the resolved amine is low, perform one or more recrystallizations of the diastereomeric salt. Also, ensure that the filtration and washing steps are performed efficiently to remove the mother liquor containing the more soluble diastereomer.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. researchgate.net [researchgate.net]

- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. 668970-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Bromo-2-fluoromandelic Acid in Asymmetric Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Bromo-2-fluoromandelic acid in the field of asymmetric synthesis. This document elucidates the dual utility of this specialized chiral molecule, functioning both as a highly effective chiral resolving agent and as a versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. The protocols detailed herein are designed to be robust and reproducible, grounded in established principles of stereochemistry and organic synthesis.

Introduction: The Strategic Advantage of this compound